

# GB1908: A Targeted Approach to Remodeling the Tumor Microenvironment

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## Compound of Interest

Compound Name: GB1908

Cat. No.: B15610778

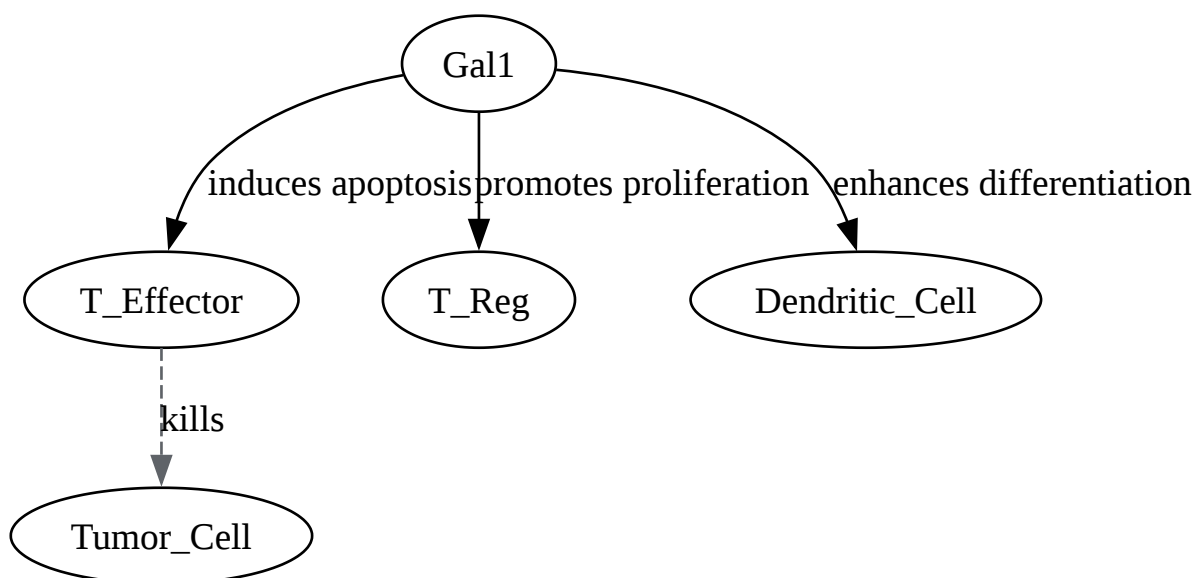
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A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data on **GB1908**, a novel, selective, and orally available small molecule inhibitor of Galectin-1 (Gal-1). Galectin-1 is a key protein implicated in creating an immunosuppressive tumor microenvironment (TME), thereby facilitating tumor growth and immune evasion. **GB1908** offers a promising therapeutic strategy to counteract these effects and enhance anti-tumor immunity.

## Core Mechanism of Action

Galectin-1, often overexpressed by tumor cells and stromal components within the TME, contributes to cancer progression through multiple mechanisms. It induces the apoptosis of effector T cells, promotes the proliferation of regulatory T cells, and enhances the differentiation of tolerogenic dendritic cells.<sup>[1]</sup> By selectively inhibiting the carbohydrate recognition domain of Galectin-1, **GB1908** disrupts these interactions, leading to a reduction in immunosuppressive signals within the TME.



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## Quantitative Data Summary

The following tables summarize the key quantitative data reported for **GB1908** in preclinical studies.

Table 1: Binding Affinity and Selectivity

| Target     | Species       | Parameter   | Value                   | Reference |
|------------|---------------|-------------|-------------------------|-----------|
| Galectin-1 | Human         | Ki          | 57 nM                   | [2]       |
| Galectin-1 | Mouse         | Ki          | 72 nM                   | [2]       |
| Galectin-3 | Not Specified | Selectivity | >50-fold vs. Galectin-1 | [2]       |
| Galectin-1 | Not Specified | Kd          | 0.057 $\mu$ M           | [3][4][5] |
| Galectin-3 | Not Specified | Kd          | 6.0 $\mu$ M             | [3][4][5] |

Table 2: In Vitro Efficacy

| Cell Line       | Assay                        | Parameter | Value  | Reference    |
|-----------------|------------------------------|-----------|--------|--------------|
| Jurkat (T cell) | Galectin-1-induced Apoptosis | IC50      | 850 nM | [2][3][4][5] |

Table 3: In Vivo Administration

| Animal Model    | Tumor Model         | Dosage   | Dosing Schedule    | Duration | Reference |
|-----------------|---------------------|----------|--------------------|----------|-----------|
| Syngeneic Mouse | LL/2 Lung Carcinoma | 30 mg/kg | Twice a day (p.o.) | 21 days  | [2][3]    |

## Experimental Protocols

Based on the available information, the key experiments conducted to characterize **GB1908** are outlined below.

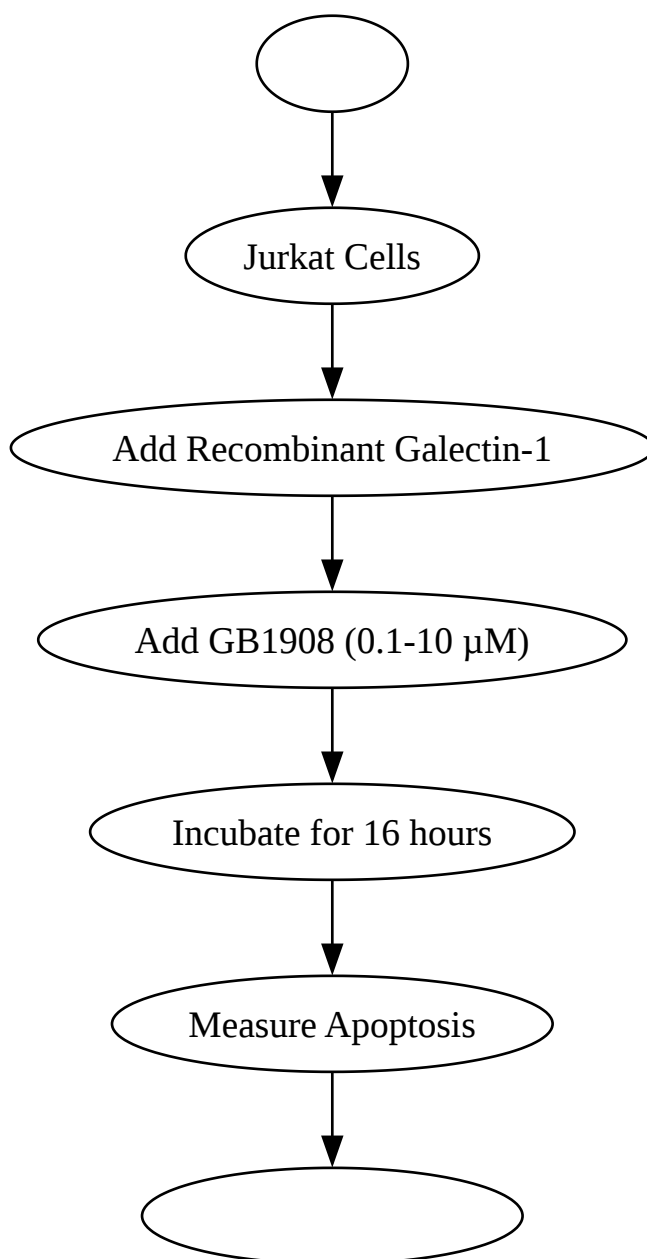
### Galectin-1 Binding and Selectivity Assays

A biophysical assay was employed to determine the binding affinity ( $K_i$  and  $K_d$ ) of **GB1908** to human and mouse Galectin-1.[1][6] The selectivity was confirmed by comparing its binding to Galectin-1 versus Galectin-3.[1][2][6] While the specific assay type (e.g., surface plasmon resonance or isothermal titration calorimetry) is not detailed in the abstracts, these methods are standard for determining binding kinetics and affinity.

### In Vitro T Cell Apoptosis Assay

- Cell Line: Jurkat cells, a human T lymphocyte cell line, were used.[1][2][3][4][5]
- Induction of Apoptosis: Recombinant Galectin-1 was used to induce apoptosis in the Jurkat cells.[2]
- Treatment: Cells were treated with varying concentrations of **GB1908** (0.1-10  $\mu$ M) for 16 hours.[2]

- Endpoint: The inhibition of Galectin-1-induced apoptosis was measured, and the IC50 value was determined.[2]



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## Stromal Non-Small Cell Lung Cancer (NSCLC) TME Model

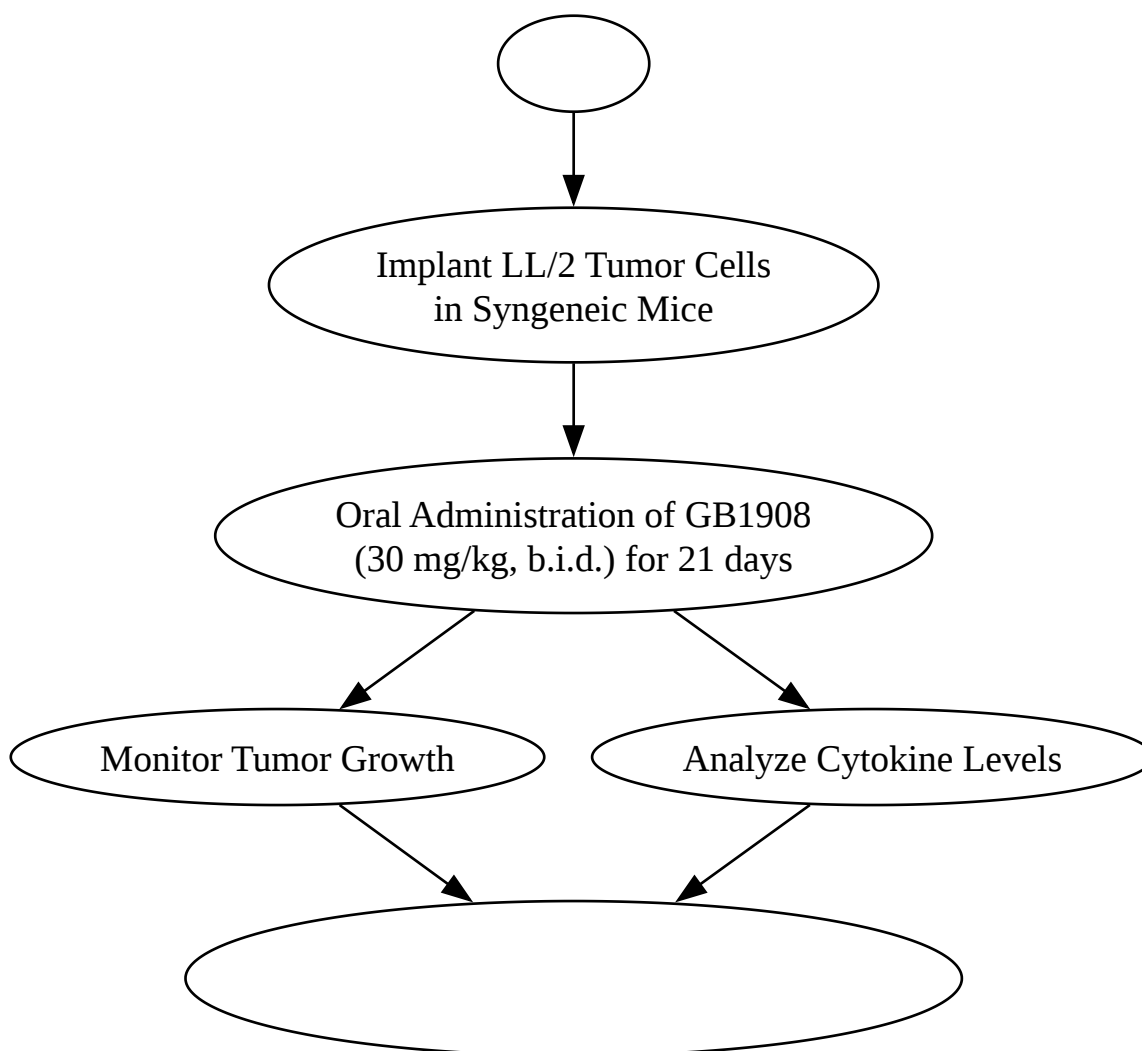
- Model: An in vitro co-culture system was established to mimic the stromal TME of NSCLC.[7]  
This model included human peripheral blood mononuclear cells (PBMCs), human primary

dermal fibroblasts, and the H1299 NSCLC cell line.[7]

- Stimulation: T-cell receptor ligands were used to stimulate the co-culture.[7]
- Treatment: The co-culture was treated with **GB1908** for 48 hours.[7]
- Endpoint: Changes in the levels of various biomarkers, particularly immunosuppressive cytokines, were assessed.[7] **GB1908** was shown to inhibit the expression of IL-17A, IFN $\gamma$ , IL-6, and TNF $\alpha$ . [1][7]

## In Vivo Syngeneic Mouse Model

- Animal Model: A syngeneic mouse model was utilized.[1][2]
- Tumor Model: The LL/2 Lewis Lung Carcinoma cell line was used to establish primary lung tumors.[2][3]
- Treatment: **GB1908** was administered orally at a dose of 30 mg/kg twice daily for 21 days.[2][3]
- Pharmacokinetics: Pharmacokinetic studies in mice demonstrated that this dosing regimen resulted in free plasma levels of **GB1908** above the Galectin-1 Kd for 24 hours.[3][4][5]
- Endpoint: The primary endpoint was the reduction in primary tumor growth.[2][3] Treatment with **GB1908** was observed to slow tumor growth.[1][6] Additionally, the levels of IL-17A, IFN $\gamma$ , IL-6, and TNF $\alpha$  were significantly reduced in **GB1908**-treated mice compared to the vehicle-treated group.[1]



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## Impact on the Tumor Microenvironment

The preclinical data strongly suggest that **GB1908** favorably modulates the TME. By inhibiting Galectin-1, **GB1908**:

- Reduces T Cell Apoptosis: **GB1908** attenuates Galectin-1-induced apoptosis of T cells, which is a crucial mechanism for restoring an effective anti-tumor immune response.[1][6]
- Decreases Immunosuppressive Cytokines: The inhibitor significantly reduces the production of key immunosuppressive and pro-inflammatory cytokines such as IL-17A, IFN $\gamma$ , IL-6, and TNF $\alpha$  within the TME.[1][7] This shift in the cytokine milieu can help to overcome the immunosuppressive nature of the tumor.

- **Inhibits Tumor Growth:** In syngeneic mouse models of lung carcinoma, breast carcinoma, and metastatic skin cutaneous melanoma, treatment with **GB1908** resulted in slowed tumor growth.[1][6] This anti-tumor activity is likely a consequence of the reversal of immune suppression within the TME.

## Conclusion and Future Directions

**GB1908** is a promising, selective, and orally bioavailable Galectin-1 inhibitor with demonstrated preclinical efficacy in modulating the tumor microenvironment and inhibiting tumor growth. Its distinct immunomodulatory profile suggests potential as a monotherapy or in combination with other cancer therapies, such as checkpoint inhibitors. Further investigation into the detailed molecular interactions and the full spectrum of its effects on various immune cell subsets within the TME is warranted. The data presented here provide a strong rationale for the continued clinical development of **GB1908** for the treatment of cancers with high Galectin-1 expression.

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